molecular formula C48H66N8O13 B10850509 Molassamide

Molassamide

Cat. No.: B10850509
M. Wt: 963.1 g/mol
InChI Key: KXSGCAPYMUMVSH-VFYPFKDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Anticancer Potential

Molassamide's anticancer properties have been a focal point of research. Studies have demonstrated its cytotoxic effects on several cancer cell lines. For instance:

  • Inhibitory Activity : this compound has shown an IC50 value of 32 nM against human neutrophil elastase and 234 nM against chymotrypsin, indicating potent enzyme inhibition .
  • Cytotoxicity : In vitro studies revealed that this compound exhibited cytotoxicity against human cancer cells, including breast and colon cancer cells, although specific IC50 values for these cell lines were not universally reported .

Anti-inflammatory Applications

The compound's ability to inhibit serine proteases suggests potential anti-inflammatory applications. By modulating protease activity, this compound may help in reducing inflammation-related conditions. For example:

  • Elastase Inhibition : The inhibition of human neutrophil elastase by this compound could play a role in managing inflammatory diseases where elastase activity contributes to tissue damage .

Case Study 1: Anticancer Activity Evaluation

A study focused on the synthesis of novel sulfonamide derivatives highlighted the importance of compounds with similar structures to this compound in anticancer therapy. The research found that compounds with sulfonamide moieties exhibited significant cytotoxic effects against various cancer cell lines, suggesting that similar mechanisms may be at play with this compound .

Case Study 2: Protease Inhibition

In another investigation, the inhibitory effects of this compound on elastases were compared with established inhibitors. The results indicated that this compound's structural characteristics contribute to its efficacy as a protease inhibitor, positioning it as a promising candidate for therapeutic development in conditions like chronic obstructive pulmonary disease (COPD) where elastase plays a critical role .

Properties

Molecular Formula

C48H66N8O13

Molecular Weight

963.1 g/mol

IUPAC Name

(2S,3R)-N-[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2S)-2-(butanoylamino)propanoyl]amino]-3-hydroxybutanamide

InChI

InChI=1S/C48H66N8O13/c1-9-14-36(59)49-26(5)41(61)53-39(27(6)57)44(64)54-40-28(7)69-48(68)38(25(3)4)52-43(63)34(23-30-17-19-31(58)20-18-30)55(8)47(67)35(24-29-15-12-11-13-16-29)56-37(60)22-21-33(46(56)66)51-42(62)32(10-2)50-45(40)65/h10-13,15-20,25-28,33-35,37-40,57-58,60H,9,14,21-24H2,1-8H3,(H,49,59)(H,50,65)(H,51,62)(H,52,63)(H,53,61)(H,54,64)/b32-10-/t26-,27+,28+,33-,34-,35-,37+,38-,39-,40-/m0/s1

InChI Key

KXSGCAPYMUMVSH-VFYPFKDGSA-N

Isomeric SMILES

CCCC(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)/C(=C/C)/NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C

Canonical SMILES

CCCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(=CC)NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C

Origin of Product

United States

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